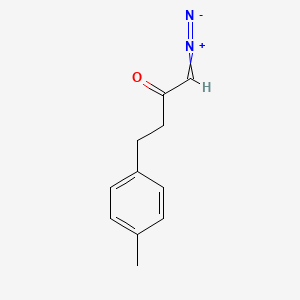![molecular formula C2H2S2 B14647121 2,4-Dithiabicyclo[1.1.0]butane CAS No. 51616-76-3](/img/structure/B14647121.png)
2,4-Dithiabicyclo[1.1.0]butane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dithiabicyclo[1.1.0]butane is a unique and intriguing compound characterized by its highly strained bicyclic structure. The molecular formula of this compound is C₂H₂S₂, and it has an average mass of 90.167 Da . The compound’s structure consists of two sulfur atoms and two carbon atoms forming a bicyclic ring system, which contributes to its significant strain energy and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dithiabicyclo[1.1.0]butane typically involves the formation of the strained bicyclic ring system through cyclization reactions. One common method is the reaction of suitable dithiirane precursors under specific conditions that promote the formation of the bicyclic structure . The reaction conditions often include the use of catalysts and controlled temperatures to ensure the successful formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dithiabicyclo[1.1.0]butane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert the compound into simpler sulfur-containing compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
2,4-Dithiabicyclo[1.1.0]butane has several scientific research applications:
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: The compound’s unique reactivity makes it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 2,4-Dithiabicyclo[1.1.0]butane exerts its effects is primarily through its strained bicyclic structure, which makes it highly reactive. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or other interactions. The pathways involved often include nucleophilic attack on the sulfur atoms, leading to ring-opening and subsequent transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[1.1.0]butane: A similar compound with a carbon-based bicyclic structure.
1-Azabicyclo[1.1.0]butane: A nitrogen-containing analog with similar strained ring properties.
Uniqueness
2,4-Dithiabicyclo[1.1.0]butane is unique due to the presence of sulfur atoms in its bicyclic structure, which imparts distinct reactivity and chemical properties compared to its carbon or nitrogen analogs. The sulfur atoms contribute to its ability to undergo specific reactions, such as oxidation and nucleophilic substitution, making it a valuable compound in various research and industrial applications .
Eigenschaften
CAS-Nummer |
51616-76-3 |
|---|---|
Molekularformel |
C2H2S2 |
Molekulargewicht |
90.17 g/mol |
IUPAC-Name |
2,4-dithiabicyclo[1.1.0]butane |
InChI |
InChI=1S/C2H2S2/c3-1-2(3)4-1/h1-2H |
InChI-Schlüssel |
FDXIEOKTRJUELP-UHFFFAOYSA-N |
Kanonische SMILES |
C12C(S1)S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


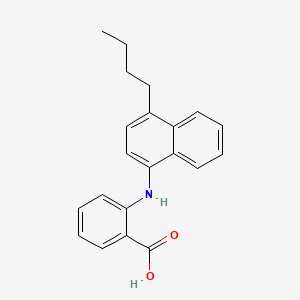

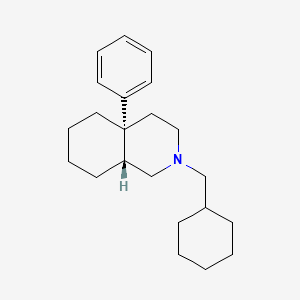

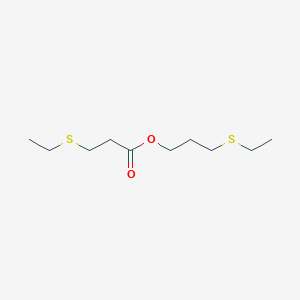

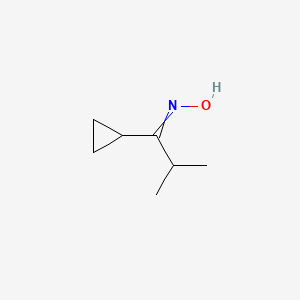
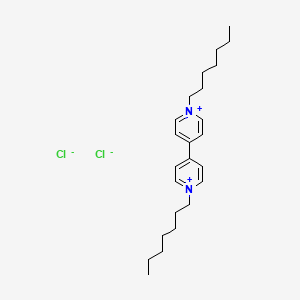

![1,2,3,4,5-Pentachloro-6-[3-(2,3,4-tribromophenoxy)propoxy]benzene](/img/structure/B14647068.png)
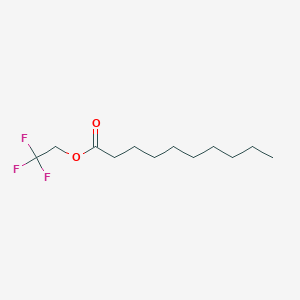
![{4-[(2-Cyclohexylethyl)amino]-3-nitrophenyl}(phenyl)methanone](/img/structure/B14647082.png)
![1H-1,2,4-Triazolo[4,3-b][1,2,4]triazepin-8(7H)-one, 6-methyl-](/img/structure/B14647099.png)
